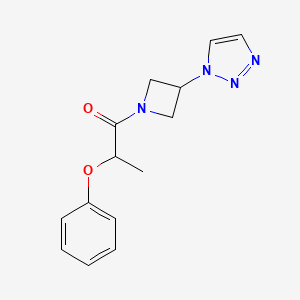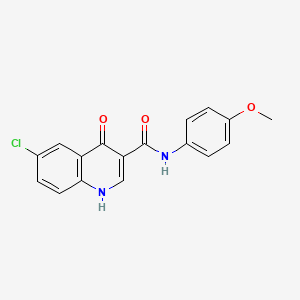
6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide” is a quinoline derivative . Quinoline is a ubiquitous heterocyclic aromatic compound with potential for industrial and medicinal applications . This compound is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been reported in many publications . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The structure of “6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide” would be a derivative of this basic quinoline structure.Chemical Reactions Analysis
The chemistry of quinoline derivatives is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Various synthetic methodologies have been developed for the production of quinoline antibiotics . These methods range from multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions resulting in targeted modification at C2, C3, or N-hydroxylation .科学的研究の応用
Antimalarial Activity
Quinoline derivatives have a rich history in antimalarial research. The discovery of quinine and cinchonine from the bark of the cinchona tree revolutionized malaria treatment. Chloroquine, a derivative of quinoline, was also developed as an antimalarial drug. Researchers continue to investigate novel quinoline-based compounds for their efficacy against Plasmodium parasites, aiming to combat drug resistance .
Cancer Chemotherapy
Quinoline derivatives have shown promise as potential anticancer agents. Researchers have synthesized pyrazole-containing quinolines, which exhibit bioactivity against cancer cells. These compounds are evaluated for their cytotoxic effects and potential use in cancer chemotherapy .
Met Kinase Inhibition
Substituted quinoxaline derivatives, including those related to quinoline, have been explored as inhibitors of c-Met kinase. These compounds play a role in cancer therapy by targeting signaling pathways involved in tumor growth and metastasis .
Anti-Inflammatory Properties
Quinoline derivatives have been investigated for their anti-inflammatory effects. Researchers explore their potential in modulating immune responses and managing inflammatory conditions .
Antibacterial and Antifungal Activity
Some quinoline derivatives exhibit antibacterial and antifungal properties. Researchers study their effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi .
Neuroprotective Effects
Quinoline-based compounds have been explored for their neuroprotective properties. Researchers investigate their ability to prevent or mitigate neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease .
These applications highlight the versatility of quinoline derivatives, including 6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide, in diverse scientific contexts. As research continues, these compounds may contribute to advancements in medicine, pharmacology, and disease management.
将来の方向性
The future directions for “6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide” could involve further exploration of its therapeutic potential. Quinoline derivatives have been explored for their anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . Therefore, “6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide” could be studied for similar potential therapeutic applications.
作用機序
Target of Action
The primary targets of 6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide are currently under investigation. As a quinoline derivative, it may interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
The exact mode of action of 6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide As a quinoline derivative, it may influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide are currently under study. These properties will determine the bioavailability of the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide . Factors such as pH, temperature, and the presence of other compounds can affect its activity .
特性
IUPAC Name |
6-chloro-N-(4-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-12-5-3-11(4-6-12)20-17(22)14-9-19-15-7-2-10(18)8-13(15)16(14)21/h2-9H,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMUWYWATGSQPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

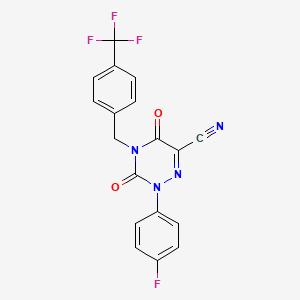
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2706022.png)
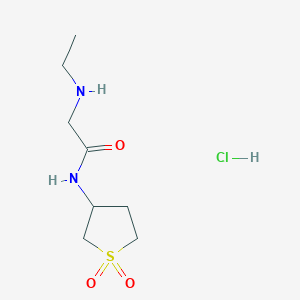
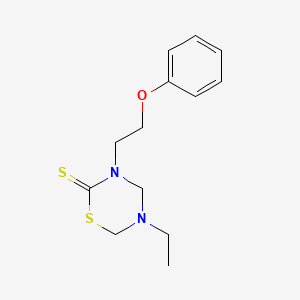
![2-[[1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2706028.png)


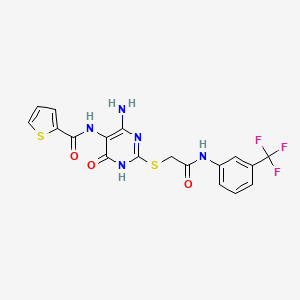
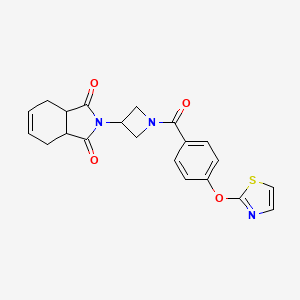
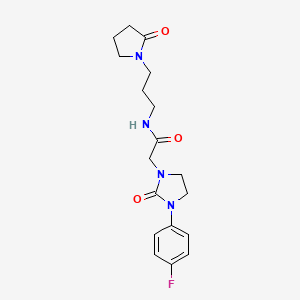
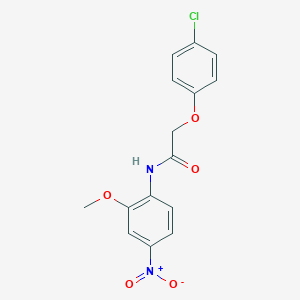
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-fluoropropanoic acid](/img/structure/B2706038.png)
